
5-(6-Methoxy-3-pyridyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methoxypyridine-3-carboxylic acid with suitable reagents can lead to the formation of the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(6-Methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 5-(6-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyridine-3-boronic acid: Shares a similar pyridine ring structure but differs in functional groups.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Contains a pyridine ring fused with a pyrimidine ring, showing different biological activities.
Uniqueness
5-(6-Methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-(6-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-3-2-6(5-11-9)8-4-7(10(13)14)12-16-8/h2-5H,1H3,(H,13,14) |
InChI Key |
VGDKHFBYQWXXPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


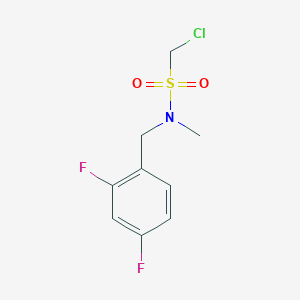
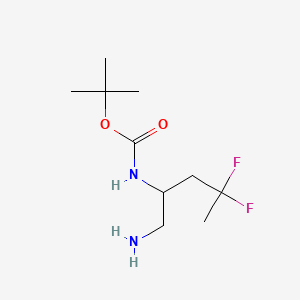



![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
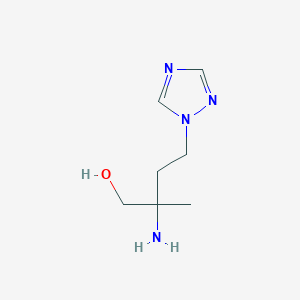
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)

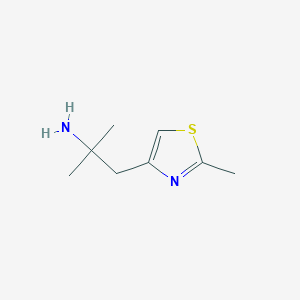


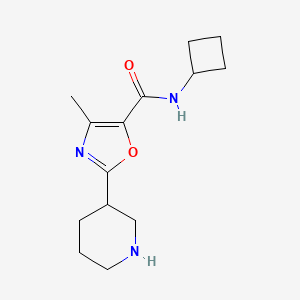
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
